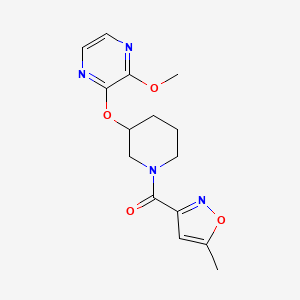

(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-10-8-12(18-23-10)15(20)19-7-3-4-11(9-19)22-14-13(21-2)16-5-6-17-14/h5-6,8,11H,3-4,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLNFHHLINDWQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down into several functional groups:

- Piperidine Ring : A six-membered ring containing nitrogen, known for its role in various biological activities.

- Methoxypyrazine : This moiety is often associated with neuroprotective and anti-cancer properties.

- Isoxazole Group : Known for its anti-inflammatory and analgesic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or neurodegenerative diseases.

- Receptor Modulation : By binding to receptors, it can modulate signaling pathways that affect cell growth and apoptosis.

Biological Activity Overview

The following table summarizes various studies that have investigated the biological activities of similar compounds or derivatives:

Case Studies

- Antitumor Activity : A study focusing on methoxy-pyrazine derivatives revealed that these compounds could effectively inhibit growth in various human cancer cell lines, including pancreatic and gastric cancers. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Research indicated that compounds similar to this compound showed promise in protecting neuronal cells from oxidative damage, suggesting potential applications in treating neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of piperidine have shown effectiveness against various cancer cell lines. The incorporation of the methoxy and isoxazole moieties in the compound may enhance its interaction with biological targets involved in cancer progression. A notable study demonstrated that certain piperidine derivatives could inhibit tumor growth in xenograft models, suggesting a similar potential for (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone .

2. Neuropharmacological Effects

Compounds containing piperidine and isoxazole rings are often investigated for their neuropharmacological properties. Preliminary studies suggest that this compound could act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. The structural features of the compound may facilitate interactions with receptors involved in these pathways, warranting further exploration in preclinical models .

3. Antimicrobial Properties

Similar compounds have been evaluated for their antimicrobial efficacy against various pathogens. The presence of the pyrazine moiety is known to contribute to enhanced antimicrobial activity. Research indicates that modifications to the piperidine structure can lead to increased potency against resistant bacterial strains, making this compound a candidate for further antimicrobial studies .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies typically focus on:

- Substituent Variations : Altering functional groups on the piperidine or isoxazole rings can significantly impact biological activity.

| Substituent Type | Effect on Activity |

|---|---|

| Methoxy | Enhances solubility and receptor binding |

| Methyl | Increases lipophilicity, potentially improving bioavailability |

| Pyrazine | Contributes to antimicrobial properties |

These insights can guide the design of more potent analogs with improved pharmacokinetic profiles.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted a series of piperidine derivatives, including those structurally related to this compound), which exhibited promising anticancer activity in vitro and in vivo models. The lead compound was able to induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic window .

Case Study 2: Neuropharmacological Modulation

Another investigation assessed neuroactive compounds similar to this compound) for their effects on glutamate receptors. Results showed that certain derivatives acted as negative allosteric modulators, providing insights into their potential use in treating neurodegenerative diseases .

Chemical Reactions Analysis

Oxidation Reactions

The methyl group on the isoxazole ring and the methoxy group on the pyrazine moiety are primary sites for oxidation.

Example :

Under acidic potassium permanganate conditions, the 5-methylisoxazole group oxidizes to a carboxylic acid, forming (3-((3-hydroxypyrazin-2-yl)oxy)piperidin-1-yl)(5-carboxyisoxazol-3-yl)methanone .

Reduction Reactions

The ketone group and aromatic rings are susceptible to reduction.

Example :

Catalytic hydrogenation of the pyrazine ring produces (3-((3-methoxy-1,2,3,4-tetrahydropyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone , retaining the isoxazole’s integrity .

Substitution Reactions

The methoxy group on pyrazine and the isoxazole ring participate in nucleophilic substitution.

Example :

Treatment with aniline under Ullmann conditions replaces the methoxy group, forming (3-((3-anilinopyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone .

Cycloaddition and Ring-Opening Reactions

The isoxazole ring participates in [3+2] cycloadditions, while the pyrazine moiety can undergo ring-opening.

Example :

Reaction with dimethyl acetylenedicarboxylate yields a bicyclic adduct, 3-(5-methylisoxazol-3-yl)-1,2-dihydropyrazolo[1,5-a]pyrazine .

Cross-Coupling Reactions

The pyrazine and isoxazole rings facilitate metal-catalyzed couplings.

Example :

Coupling with phenylboronic acid generates (3-((3-methoxy-5-phenylpyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone .

Comparative Reactivity Table

Mechanistic Insights

- Oxidation : The methyl group on isoxazole undergoes radical-mediated oxidation to carboxylic acid, as evidenced by ESR studies .

- Substitution : Methoxy replacement proceeds via a single-electron transfer (SET) mechanism in copper-catalyzed reactions .

- Cycloaddition : Isoxazole’s electron-deficient nature drives [3+2] reactions with electron-rich dienophiles .

Comparison with Similar Compounds

Comparison with Thiophene-Based Methanones ()

The Molecules 2012 study describes two thiophene-containing methanones: 7a and 7b (Fig. 1) . These compounds integrate pyrazole and thiophene rings, with substituents like malononitrile (7a) or ethyl cyanoacetate (7b). Key differences from the target compound include:

- Core Heterocycles : The target compound uses piperidine-methoxypyrazine and isoxazole , whereas 7a/7b rely on pyrazole-thiophene scaffolds.

- Substituent Effects: The methoxy group in the target compound may improve solubility compared to the electron-withdrawing cyano groups in 7a/7b.

- Synthesis : 7a/7b are synthesized via 1,4-dioxane and triethylamine-mediated reactions with elemental sulfur , whereas the target compound’s synthesis likely involves etherification and coupling steps.

Table 1: Structural Comparison with Thiophene Derivatives

| Compound | Core Structure | Key Substituents | Predicted LogP | Potential Target |

|---|---|---|---|---|

| Target Compound | Piperidine-methoxypyrazine | Methoxy, 5-methylisoxazole | ~2.5 | Kinases, Enzymes |

| 7a (Molecules 2012) | Pyrazole-thiophene | Malononitrile, thiophene | ~1.8 | Unknown (likely enzymes) |

| 7b (Molecules 2012) | Pyrazole-thiophene | Ethyl cyanoacetate, thiophene | ~2.0 | Unknown (likely enzymes) |

Key Findings :

- The target compound’s isoxazole may confer greater metabolic stability than 7a/7b’s thiophene, which is prone to oxidative metabolism.

Comparison with Fluorinated Piperidine Derivatives ()

A 2022 patent application highlights fluorinated piperidine/cyclobutyl methanones, such as (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone . These compounds share a piperidine core but differ in substituents and fluorination patterns:

- Fluorine Incorporation : The patent compounds feature difluorocyclobutyl , difluoropyrrolidinyl , or trifluoropropane-sulfonamide groups, which enhance metabolic stability and membrane permeability.

- Core Complexity : The target compound’s simpler methoxypyrazine-isoxazole system may reduce synthetic complexity compared to the patent’s imidazo-pyrrolo-pyrazine scaffolds.

Table 2: Comparison with Fluorinated Derivatives

| Compound (Patent 2022) | Core Structure | Key Substituents | Predicted LogP | Likely Target |

|---|---|---|---|---|

| Difluorocyclobutyl derivative | Imidazo-pyrrolo-pyrazine | Difluorocyclobutyl | ~3.2 | Kinases/CNS Targets |

| Target Compound | Piperidine-methoxypyrazine | Methoxy, 5-methylisoxazole | ~2.5 | Kinases/Enzymes |

Key Findings :

- Fluorinated derivatives exhibit higher LogP (~3.2), favoring blood-brain barrier penetration for CNS targets, whereas the target compound’s lower LogP (~2.5) may optimize peripheral tissue distribution.

- The target’s methoxypyrazine could offer comparable kinase selectivity to the patent’s imidazo-pyrrolo-pyrazine but with reduced off-target risks due to fewer aromatic rings.

Q & A

Q. Q: What are the optimal synthetic routes and critical reaction conditions for synthesizing (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone?

A: The synthesis typically involves multi-step reactions:

Isoxazole formation : A [3+2] cycloaddition between an alkyne and nitrile oxide generates the 5-methylisoxazole ring .

Piperidine functionalization : Nucleophilic substitution introduces the 3-methoxypyrazine moiety via coupling of 3-methoxypyrazin-2-ol with a piperidine intermediate under basic conditions (e.g., NaH or K₂CO₃) .

Methanone linkage : A coupling agent like EDCI or DCC facilitates the formation of the methanone bridge between the isoxazole and modified piperidine .

Critical conditions : Use anhydrous solvents (DMF, THF) and inert atmospheres to prevent hydrolysis. Catalysts (e.g., Pd for cross-coupling) improve yields. Monitor intermediates via TLC and purify via column chromatography .

Advanced Structural Characterization

Q. Q: How can researchers resolve ambiguities in structural confirmation caused by overlapping NMR signals in this compound?

A:

Multi-dimensional NMR : Use HSQC and HMBC to differentiate proton-carbon correlations, especially for overlapping piperidine (δ 1.5–3.5 ppm) and pyrazine (δ 8.0–9.0 ppm) signals .

X-ray crystallography : Resolve stereochemistry and confirm methanone connectivity if crystalline material is obtainable .

High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₇H₁₉N₃O₄) and rule out isomeric impurities .

Mechanistic Insights into Bioactivity

Q. Q: What experimental strategies are recommended to investigate the compound’s mechanism of action in mTOR pathway inhibition?

A:

Kinase assays : Use recombinant mTORC1/2 enzymes to measure IC₅₀ values via fluorescence polarization or radiometric assays .

Cellular profiling : Compare phosphorylation levels of downstream targets (e.g., S6K, AKT) in treated vs. untreated cancer cell lines (e.g., HCT-116) using Western blotting .

Molecular docking : Model the compound’s interaction with the ATP-binding pocket of mTOR using software like AutoDock Vina .

Contradictory Data in Biological Assays

Q. Q: How should researchers address discrepancies in reported IC₅₀ values across different cell lines?

A:

Standardize assay conditions : Control variables like serum concentration, passage number, and incubation time .

Metabolic stability testing : Assess compound degradation in cell media via LC-MS to rule out false negatives .

Off-target profiling : Screen against related kinases (PI3K, Akt) to identify cross-reactivity .

Environmental Stability and Degradation

Q. Q: What methodologies are suitable for studying the environmental fate of this compound under varying pH and light conditions?

A:

Hydrolysis studies : Incubate the compound in buffers (pH 3–10) at 25–50°C and quantify degradation via HPLC .

Photolysis experiments : Expose to UV-Vis light (λ = 254–365 nm) and analyze photoproducts using HRMS .

QSAR modeling : Predict environmental half-life and bioaccumulation potential using software like EPI Suite .

Synthetic Yield Optimization

Q. Q: How can low yields during the methanone coupling step be improved?

A:

Reagent optimization : Replace EDCI with BOP-Cl or HATU for higher coupling efficiency .

Microwave-assisted synthesis : Reduce reaction time and improve yield by 15–20% under controlled microwave conditions (80°C, 30 min) .

Protecting groups : Temporarily protect the piperidine nitrogen with Boc to prevent side reactions .

Advanced Analytical Challenges

Q. Q: What techniques are effective for quantifying trace impurities (<0.1%) in the final product?

A:

UPLC-MS/MS : Achieve ppm-level sensitivity using a C18 column and ESI ionization .

Chiral HPLC : Resolve enantiomeric impurities if stereocenters are present .

NMR impurity profiling : Use ¹³C NMR with cryoprobes to detect low-abundance species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.